molecular formula C8H9N3O B8314427 6-(2-Hydroxyethylamino)nicotinonitrile

6-(2-Hydroxyethylamino)nicotinonitrile

Cat. No.: B8314427
M. Wt: 163.18 g/mol
InChI Key: VQRJQSNFXQCXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Hydroxyethylamino)nicotinonitrile is a chemical compound with the molecular formula C8H9N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyethylamino group and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethylamino)nicotinonitrile typically involves the reaction of 3-cyanopyridine with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Cyanopyridine+2-AminoethanolThis compound\text{3-Cyanopyridine} + \text{2-Aminoethanol} \rightarrow \text{this compound} 3-Cyanopyridine+2-Aminoethanol→this compound

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

6-(2-Hydroxyethylamino)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethylamino)nicotinonitrile involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: A precursor in the synthesis of 6-(2-Hydroxyethylamino)nicotinonitrile.

    2-Amino-5-cyanopyridine: Another pyridine derivative with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both a hydroxyethylamino group and a carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-(2-hydroxyethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3O/c9-5-7-1-2-8(11-6-7)10-3-4-12/h1-2,6,12H,3-4H2,(H,10,11)

InChI Key

VQRJQSNFXQCXLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.